![molecular formula C23H21FN6OS2 B2858507 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one CAS No. 689267-10-5](/img/structure/B2858507.png)

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

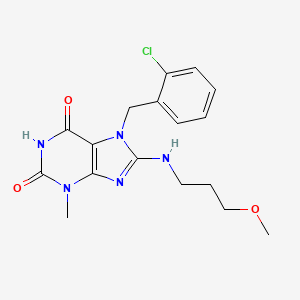

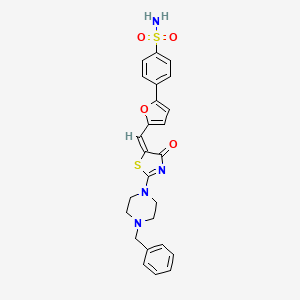

This compound is a complex organic molecule with a molecular formula of C27H38FN5O2 . It contains several functional groups, including a piperazine ring attached to a fluorophenyl group, a thiazole ring, and a dihydroquinazolin group . It has been studied for its inhibitory effects on equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds structurally related to the queried chemical, involves palladium-catalyzed Buchwald–Hartwig coupling reactions. These derivatives have been prepared using specific conditions, such as the combination of Pd(OAc)2 with XantPhos, proving effective for these conversions. This process underscores the chemical versatility and potential for further modification of such compounds for various applications (Nowak et al., 2015).

Biological Activities and Applications

Anticancer Activity : Certain derivatives have shown significant anticancer activity against HT29 and HCT116 cell lines, indicating the potential for these compounds in cancer research and therapy. The specific compound 20a has been highlighted for its anticancer efficacy, suggesting the importance of structural variations on biological activities (Nowak et al., 2015).

Antimicrobial Study : The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones reveal the structural influence on antibacterial and antifungal activities. This includes efforts to synthesize compounds from lead molecules and evaluate them for antimicrobial efficacy, which underscores the potential application of such compounds in combating infectious diseases (Patel & Patel, 2010).

Antimicrobial Activities of Triazole Derivatives : New 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial activities. Some of these compounds have demonstrated good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Mécanisme D'action

The compound acts as an inhibitor of ENTs, which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 . The inhibitory effect of the compound could not be washed out, suggesting that it is an irreversible and non-competitive inhibitor .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6OS2/c24-15-5-7-17(8-6-15)29-9-11-30(12-10-29)20(31)13-16-14-33-23(25-16)28-21-18-3-1-2-4-19(18)26-22(32)27-21/h1-8,14,18H,9-13H2,(H,25,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDSUNUQIATYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2858430.png)

![3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one](/img/structure/B2858433.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2858436.png)

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2858439.png)